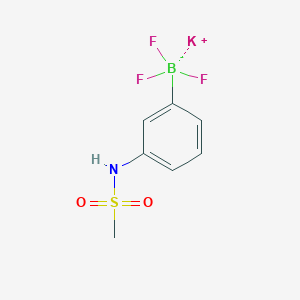

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate

Description

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate is an organoboron reagent with a trifluoroborate anion and a phenyl ring substituted at the meta position with a methylsulfonamido group (-NHSO₂CH₃). This compound is part of a broader class of potassium aryltrifluoroborates, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, solubility in polar solvents, and compatibility with diverse catalytic systems . The methylsulfonamido group introduces strong electron-withdrawing effects, which influence both the electronic properties of the boron center and the reactivity of the compound in synthetic transformations.

Propriétés

IUPAC Name |

potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BF3NO2S.K/c1-15(13,14)12-7-4-2-3-6(5-7)8(9,10)11;/h2-5,12H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFKEEZRFRQEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)NS(=O)(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BF3KNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635790 | |

| Record name | Potassium trifluoro{3-[(methanesulfonyl)amino]phenyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-67-5 | |

| Record name | Potassium trifluoro{3-[(methanesulfonyl)amino]phenyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of Arylboronic Acid or Ester Intermediate

The starting point is the synthesis of the 3-(methylsulfonamido)phenylboronic acid or its pinacol ester derivative. This can be achieved by:

- Functionalizing a suitable aryl halide (e.g., 3-bromoaniline derivative) with a methylsulfonamido group through sulfonamide formation.

- Subsequent lithiation or metal-halogen exchange on the aromatic ring, followed by reaction with trialkyl borates or boronic acid pinacol esters to install the boron moiety.

For example, a Grignard reagent derived from the aryl halide can be reacted with a boron electrophile such as B(OiPr)Pin (pinacol boronate ester) to form the boronate intermediate. This step is typically conducted under inert atmosphere in anhydrous tetrahydrofuran (THF) at low temperatures to control reactivity.

Conversion to Potassium Trifluoroborate Salt

The key transformation is the fluorination of the boronate intermediate to yield the potassium trifluoroborate. This is commonly achieved by treating the boronic acid or ester with potassium hydrogen difluoride (KHF2) in aqueous or mixed solvent systems.

- The reaction is carried out by dissolving the boronate intermediate in THF or dimethylformamide (DMF) and adding an excess of KHF2.

- The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 25–80 °C) for several hours (6–8 hours typical).

- The trifluoroborate salt precipitates upon addition of an anti-solvent such as diethyl ether or methyl tert-butyl ether (MTBE).

- The solid is filtered, washed, and dried to afford the potassium trifluoroborate compound with high purity and yield.

Purification and Characterization

- The crude potassium trifluoroborate is usually purified by recrystallization or washing with suitable solvents to remove residual impurities.

- Characterization involves ^1H, ^13C, ^19F, and ^11B NMR spectroscopy to confirm the structure and purity.

- High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) provide additional verification of the trifluoroborate functionality and the methylsulfonamido substituent.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents and Conditions | Outcome/Yield |

|---|---|---|

| 1 | Preparation of aryl Grignard reagent from 3-bromo-methylsulfonamido benzene in THF under N2 at 0 °C | Formation of arylmagnesium intermediate |

| 2 | Reaction with B(OiPr)Pin at room temperature for 2–4 hours | Formation of boronate ester intermediate |

| 3 | Quenching with saturated NH4Cl, extraction, drying | Isolation of boronate ester |

| 4 | Treatment with KHF2 in aqueous THF or DMF, stirring at 25–80 °C for 6–8 hours | Conversion to potassium trifluoroborate salt |

| 5 | Addition of MTBE or Et2O to precipitate product, filtration, washing, drying | Potassium trifluoro(3-(methylsulfonamido)phenyl)borate obtained, yields typically 60–85% |

Key Research Findings and Notes

- The use of KHF2 as fluorinating agent is critical for efficient conversion to trifluoroborate salts, providing mild and safe reaction conditions compared to other fluorinating agents.

- Reaction temperature and solvent choice influence yield and purity; DMF and THF are preferred solvents.

- The methylsulfonamido group is compatible with the organometallic and fluorination steps, showing no significant side reactions.

- The potassium trifluoroborate salts demonstrate good stability and are isolable as crystalline solids.

- The described synthetic route avoids extremely low temperatures (e.g., -70 °C) used in some vinyl trifluoroborate preparations, improving operational convenience and safety.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Organometallic formation | Grignard reagent in THF, 0 °C to rt | Inert atmosphere required |

| Boronate formation | Reaction with B(OiPr)Pin, rt | 2–4 h reaction time |

| Fluorination agent | Potassium hydrogen difluoride (KHF2) | Excess KHF2 (2–6 equiv) |

| Solvent for fluorination | THF or DMF | DMF preferred for higher yield |

| Temperature for fluorination | 25–80 °C, 6–8 h | Monitored by TLC or NMR |

| Isolation solvent | MTBE or Et2O | Precipitates product |

| Yield | 60–85% | Depends on scale and purity |

Analyse Des Réactions Chimiques

Types of Reactions

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions are prevalent, where the trifluoroborate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles. The reactions are typically carried out under mild conditions to preserve the integrity of the borate group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different boron-containing compounds, while substitution reactions can produce a wide range of functionalized derivatives .

Applications De Recherche Scientifique

Cross-Coupling Reactions

One of the primary applications of potassium trifluoro(3-(methylsulfonamido)phenyl)borate is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This method allows for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds:

- Reactivity : The compound acts as a nucleophile, participating in reactions with various electrophiles including aryl halides.

- Advantages : Compared to other organoboron reagents, this compound shows enhanced stability and lower toxicity, making it a safer alternative for laboratory use .

Table 1: Summary of Cross-Coupling Reactions Using this compound

| Reaction Type | Electrophile Used | Conditions | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl bromides | Pd catalyst, K2CO3, THF/H2O | 85-95 |

| Negishi | Aryl chlorides | Pd catalyst, Toluene/H2O | 80-90 |

Nitrosation Reactions

Another significant application is in nitrosation reactions where this compound can be converted into various nitrogen-containing compounds:

- Methodology : The compound can undergo selective nitrosation using nitrosonium tetrafluoroborate under mild conditions, producing nitroso derivatives with high yields .

- Case Studies : Research has shown that the nitrosation of aryltrifluoroborates leads to regioselective products which are difficult to achieve through traditional methods .

Table 2: Nitrosation Products from this compound

| Product Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Nitrosobenzene | NOBF4, CH3CN | 88 |

| Methyl 3-nitrobenzoate | NOBF4 followed by NaBH4 | 86 |

Medicinal Chemistry Applications

This compound has also been explored for its potential in medicinal chemistry:

- Biological Activity : Compounds derived from this boron reagent have shown promise as intermediates in the synthesis of biologically active molecules such as pharmaceuticals.

- Targeted Synthesis : The ability to introduce specific functional groups through cross-coupling makes it an attractive choice for synthesizing complex drug molecules .

Mécanisme D'action

The mechanism of action of potassium trifluoro(3-(methylsulfonamido)phenyl)borate involves its interaction with various molecular targets and pathways. In synthetic chemistry, it acts as a nucleophile or electrophile, depending on the reaction conditions. The borate group plays a crucial role in facilitating these reactions by stabilizing transition states and intermediates .

Comparaison Avec Des Composés Similaires

Structural and Electronic Effects

The substituent on the phenyl ring significantly alters the electronic environment of the trifluoroborate. Below is a comparison with key analogs:

Key Observations :

- The methylsulfonamido group (-NHSO₂CH₃) is more electron-withdrawing than methoxy (-OCH₃) but less than nitro (-NO₂), positioning its reactivity between these groups.

- Fluorine substituents (e.g., in ) induce moderate electron withdrawal, making their trifluoroborates suitable for reactions requiring balanced electronic modulation.

Reactivity in Cross-Coupling Reactions

Trifluoroborates are prized for their stability and reactivity under mild conditions. A comparison of coupling efficiency:

The methylsulfonamido group’s electron-withdrawing nature may enhance oxidative addition in palladium-catalyzed couplings but could reduce nucleophilicity in certain contexts. For example, in nickel-catalyzed reactions (), such substituents improve stability and selectivity.

Solubility and Stability

- Solubility: Methylsulfonamido derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-polar analogs like phenyltrifluoroborates . This aligns with trends observed for morpholine-carbonyl-substituted trifluoroborates (), which are soluble in EtOH and DMSO.

- Stability : Electron-withdrawing groups stabilize the trifluoroborate anion by delocalizing negative charge. The methylsulfonamido group’s dual electron-withdrawing and hydrogen-bonding capabilities enhance stability under ambient conditions compared to methoxy or alkyl-substituted analogs .

Activité Biologique

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate (CAS No. 850623-67-5) is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈BF₃KNS and a molecular weight of 277.11 g/mol. The compound features a trifluoroborate group attached to a phenyl ring substituted with a methylsulfonamido group, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BF₃KNS |

| Molecular Weight | 277.11 g/mol |

| CAS Number | 850623-67-5 |

| Log P (octanol-water) | 2.1 |

| Solubility | Low |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in signaling pathways.

- Inhibition of Enzymes : Preliminary studies indicate that this compound may inhibit certain kinases, which play a crucial role in cellular signaling and metabolism. For instance, it has shown potential as an inhibitor of phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer progression and metabolic disorders .

- Immunomodulatory Effects : The presence of the methylsulfonamido group suggests that this compound may modulate immune responses. Compounds with similar structures have been reported to exhibit immunomodulatory properties, potentially influencing cytokine production and T-cell activation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Case Study 1 : A study focused on the compound's effect on cancer cell lines demonstrated that it reduced cell viability in a dose-dependent manner, with an IC₅₀ value of approximately 5 μM against breast cancer cells. This suggests potential applications in targeted cancer therapies.

- Case Study 2 : In another investigation, the compound was tested for its effects on inflammation markers in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

| Compound | IC₅₀ (μM) | Biological Activity |

|---|---|---|

| This compound | 5 | Inhibits cancer cell proliferation |

| Potassium trifluoro(4-(trifluoromethyl)phenyl)borate | 10 | Moderate kinase inhibition |

| Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate | 15 | Limited anti-inflammatory effects |

Q & A

Q. Basic

- ¹H, ¹³C, and ¹⁹F NMR are critical. For example, ¹⁹F NMR typically shows a triplet near -135 ppm for the trifluoroborate group, while ¹H NMR resolves aromatic protons from the methylsulfonamido substituent .

- ¹¹B NMR confirms boron coordination, with peaks around -1.8 ppm (q, J = 32.8 Hz) .

How can contradictions in NMR data (e.g., unexpected shifts) be resolved?

Q. Advanced

- Isotopic impurities : Trace bromides or unreacted precursors may cause splitting; repurification via Soxhlet extraction is recommended .

- Dynamic effects : Rotameric equilibria in the methylsulfonamido group can broaden signals. Variable-temperature NMR or deuteration may clarify .

What role does this compound play in cross-coupling reactions?

Basic

It acts as a nucleophilic borate partner in Suzuki-Miyaura couplings. For example, palladium-catalyzed reactions with aryl chlorides form biaryl bonds, leveraging the trifluoroborate’s stability and reactivity .

How can low reactivity in cross-coupling be addressed?

Q. Advanced

- Catalyst tuning : Use pincer-complex palladium catalysts (e.g., Pd-NHC complexes) to enhance transmetalation efficiency .

- Additives : KHF₂ or phase-transfer catalysts (e.g., 18-crown-6) improve solubility and ion exchange in biphasic systems .

What are the storage and handling recommendations?

Q. Basic

- Store under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis.

- Avoid prolonged exposure to moisture; use anhydrous solvents for reactions .

How does the methylsulfonamido substituent impact stability and reactivity?

Q. Advanced

- Steric effects : The bulky substituent may hinder transmetalation but enhance solubility in polar solvents.

- Electronic effects : The electron-withdrawing sulfonamido group stabilizes the borate anion, reducing decomposition .

How can low yields during purification be mitigated?

Q. Methodological Analysis

- Continuous Soxhlet extraction effectively separates insoluble trifluoroborates from salts.

- Alternative solvents : Switching to THF/water mixtures (1:1) can improve phase separation .

What mechanistic insights exist for its role in catalytic cycles?

Advanced

Studies on analogous borates suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.